5-Chloroisoxazole-3-carbohydrazide

Description

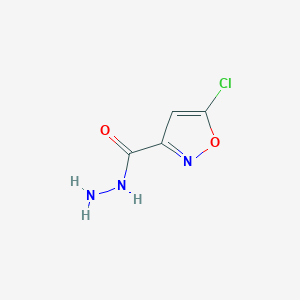

5-Chloroisoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at position 5 and a carbohydrazide group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-chloro-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-3-1-2(8-10-3)4(9)7-6/h1H,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQSFGFTPYEXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbohydrazide typically involves the reaction of 5-chloroisoxazole with hydrazine hydrate. The reaction is carried out in refluxing methanol for 3-5 hours, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and related derivatives.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the initial synthesis of the compound.

Aldehydes and Ketones: React with the compound to form hydrazones.

Catalysts: Various catalysts, such as FeCl2, can be used to facilitate reactions.

Major Products Formed:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Substituted Isoxazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Chloroisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloroisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

5-Methylisoxazole-3-carbohydrazide

- Structure : Methyl group at position 5 instead of chlorine.

- Reactivity : The electron-donating methyl group reduces electrophilicity compared to the chloro-substituted analog, leading to slower reaction kinetics in cyclization with arylisothiocyanates .

- Applications : Used to synthesize 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols, which exhibit antimicrobial activity .

5-(Methoxymethyl)isoxazole-3-carbohydrazide

- Structure : Methoxymethyl group at position 3.

- Properties : The ether group enhances solubility in polar solvents, contrasting with the lipophilic chlorine substituent. This difference impacts bioavailability in drug design .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

- Structure : Dichlorophenyl and methyl substituents on positions 3 and 4.

Functional Group Modifications

5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid

- Structure : Carboxylic acid instead of carbohydrazide at position 3; chlorophenyl at position 5.

- Applications : Primarily used as a corrosion inhibitor or ligand in coordination chemistry. The carboxylic acid group limits its utility in forming nitrogen-containing heterocycles compared to carbohydrazides .

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

- Structure : Phenyl group at position 3 and methyl at position 5.

- Synthetic Utility : The phenyl group enhances π-π stacking in crystal structures, improving stability but reducing solubility in aqueous media .

Antimicrobial Activity

- 5-Chloroisoxazole-3-carbohydrazide Derivatives : Chlorine’s electron-withdrawing nature enhances interactions with bacterial enzymes, as seen in analogs like 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shows potent activity against S. aureus (MIC: 2 µg/mL) .

- Methyl-Substituted Analogs : Lower activity (MIC: 8–16 µg/mL) due to reduced electrophilicity .

Spectroscopic Characteristics

- IR/NMR : The C-Cl stretch in 5-chloroisoxazole derivatives appears at ~726 cm⁻¹, absent in methyl or methoxymethyl analogs. In ¹H-NMR, the chloro substituent deshields adjacent protons, shifting aromatic signals upfield compared to phenyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.